molecular formula C6H11NO2 B1332701 2-Morpholinoacetaldehyde CAS No. 21977-09-3

2-Morpholinoacetaldehyde

Cat. No.: B1332701
CAS No.: 21977-09-3
M. Wt: 129.16 g/mol
InChI Key: KKOPYUKQPCQGEM-UHFFFAOYSA-N
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Description

2-Morpholinoacetaldehyde is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Synthesis and Structural Optimization

  • Structural Optimization in Receptor Antagonism : A study by Hale et al. (1998) involved structural modifications to the morpholine acetal human neurokinin-1 (hNK-1) receptor antagonist, leading to the discovery of a potent, long-acting hNK-1 receptor antagonist. This demonstrates the use of 2-Morpholinoacetaldehyde derivatives in optimizing receptor-binding properties (Hale et al., 1998).

2. Organic Chemistry and Reagent Development

  • Development of Synthetic Reagents : Research by Denmark and Heemstra (2006) showcased the use of N,O-Silyl dienyl ketene acetals derived from unsaturated morpholine amides as reagents for vinylogous aldol addition reactions, highlighting the role of morpholine derivatives in organic synthesis (Denmark & Heemstra, 2006).

3. Catalysis in Chemical Reactions

  • Catalytic Applications : Xu et al. (2017) synthesized N-methyl morpholine based ionic liquids and utilized them as catalysts for Knoevenagel condensation, demonstrating the catalytic applications of morpholine derivatives in water-based reactions (Xu et al., 2017).

4. Biological and Medical Research

  • Gene Expression Manipulation in Zebrafish : Wang et al. (2012) conducted a study on caged circular morpholino oligomers for manipulating gene expression in zebrafish, showing the potential of morpholine derivatives in genetic research (Wang et al., 2012).

5. Pharmacological Applications

  • Morpholine in Drug Design : Kourounakis et al. (2020) reviewed the use of morpholine in medicinal chemistry, emphasizing its role in the design and development of bioactive molecules and drugs, demonstrating the significance of morpholine as a structural component in pharmacology (Kourounakis et al., 2020).

Safety and Hazards

The safety data sheet for 2-Morpholinoacetaldehyde hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

2-morpholin-4-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-1-7-2-5-9-6-3-7/h4H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOPYUKQPCQGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364004
Record name 2-Morpholinoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21977-09-3
Record name 2-Morpholinoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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